Ethyl (1-naphthylamino)(oxo)acetate
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Overview
Description
Ethyl (1-naphthylamino)(oxo)acetate is an organic compound with the molecular formula C14H13NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-naphthylamino)(oxo)acetate typically involves the reaction of 1-naphthylamine with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-naphthylamino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Amides or different esters
Scientific Research Applications
Ethyl (1-naphthylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-naphthylamino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar ester functional group but lacks the naphthylamine moiety.
Methyl (1-naphthylamino)(oxo)acetate: A similar compound with a methyl group instead of an ethyl group.
Naphthylamine derivatives: Compounds with similar naphthylamine structure but different functional groups.
Uniqueness
This compound is unique due to its combination of the naphthylamine moiety and the ester functional group. This combination imparts specific chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
XEKONFTWUGSZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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